Tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, is characterized by the presence of a tert-butyl group, a bromophenyl group, and a piperazine ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The bromophenyl group in Tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate could potentially increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes and reach its target sites of action. The tert-butyl group is a common protecting group used in organic synthesis, often used to prevent unwanted reactions at the nitrogen atom of the piperazine during the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl piperazine-1-carboxylate with 3-bromobenzyl bromide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a phenol or a ketone.
Scientific Research Applications
Tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and receptor modulators.
Biological Studies: The compound is used in the development of bioactive molecules for studying cellular pathways and mechanisms.
Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
- Tert-butyl 4-((3-bromophenyl)sulfonyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and the types of derivatives that can be synthesized. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Properties
IUPAC Name |
tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSJUGQKOBCQRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587628 | |
Record name | tert-Butyl 3-(3-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886767-61-9 | |
Record name | tert-Butyl 3-(3-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(3-bromophenyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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